molecular formula C8H12N2S B177432 1-(Thiophen-2-yl)piperazine CAS No. 108768-19-0

1-(Thiophen-2-yl)piperazine

Cat. No. B177432
M. Wt: 168.26 g/mol
InChI Key: ANGVDUJFWRWPCE-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperazine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives often involves C-N bond formation (amination) steps . For instance, a palladium-mediated Buchwald-Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used to produce 1-(benzo[b]thiophen-4-yl)piperazine .


Molecular Structure Analysis

The molecular structure of 1-(Thiophen-2-yl)piperazine consists of a piperazine ring attached to a thiophene ring . The InChI key for this compound is ANGVDUJFWRWPCE-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-(Thiophen-2-yl)piperazine can undergo various chemical reactions. For example, it can be used to synthesize Schiff bases, which are compounds containing a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .


Physical And Chemical Properties Analysis

1-(Thiophen-2-yl)piperazine is a powder with a molecular weight of 168.26 .

Scientific Research Applications

Allosteric Enhancers of A1 Adenosine Receptor

1-(Thiophen-2-yl)piperazine derivatives have been explored for their role as allosteric enhancers of the A1 adenosine receptor. Studies have shown that certain derivatives, particularly those with specific substituents, display significant activity in enhancing adenosine receptor functions. This suggests potential applications in modulating adenosine receptor-mediated physiological processes (Romagnoli et al., 2008).

Antimicrobial Activity

Research indicates that certain 1-(Thiophen-2-yl)piperazine derivatives exhibit potent antimicrobial properties. Some synthesized compounds have shown significant inhibitory activity against bacterial strains such as P. aeruginosa and S. aureus, and fungal strains like C. albicans (Mishra & Chundawat, 2019).

Antidepressant Potential

Compounds derived from 1-(Thiophen-2-yl)piperazine have been evaluated for their antidepressant properties. Derivatives with certain substituents have shown promising results in terms of serotonin reuptake inhibition and affinity to 5-HT1A receptors, indicating potential for dual-action antidepressant drugs (Pérez-Silanes et al., 2001).

Anticancer Activity

1-(Thiophen-2-yl)piperazine derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds have demonstrated efficacy against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Shareef et al., 2016); (Turov, 2020).

Synthesis of Brexpiprazole

The synthesis of Brexpiprazole, an antipsychotic drug, involves the use of 1-(Thiophen-2-yl)piperazine as a key intermediate. The synthesis demonstrates an efficient approach to link the piperazine core between benzo[b]thiophene and other fragments, offering insights into drug synthesis methodologies (Kumar et al., 2018).

Antimycobacterial Agents

Studies have indicated the potential of certain 1-(Thiophen-2-yl)piperazine derivatives as potent antimycobacterial agents. These compounds have been shown to effectively inhibit Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Marvadi et al., 2019).

Molecular Associations and Antidiabetic Potential

Research into the molecular association between specific 1-(Thiophen-2-yl)piperazine derivatives and other compounds has revealed improvements in solubility and potential antidiabetic properties. This suggests applications in enhancing the efficacy of antidiabetic treatments (Devine et al., 2020).

Safety And Hazards

The safety information for 1-(Thiophen-2-yl)piperazine includes several hazard statements, such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 1-(Thiophen-2-yl)piperazine could involve further exploration of its potential uses. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a compound similar to 1-(Thiophen-2-yl)piperazine, have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of conditions like obesity and related metabolic disorders .

properties

IUPAC Name

1-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGVDUJFWRWPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620635
Record name 1-(Thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)piperazine

CAS RN

108768-19-0
Record name 1-(Thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[1-(2'-hydroxyethyl)piperazino] thiophene 18 was prepared by warming a solution containing thiophene-2-thiol (1.16 g, 10.0 mmol.) and 1-(2-hydroxyethyl) piperazine (1.43 g, 11.0 mmol.) in toluene to reflux under an argon atmosphere for two hours. Completion of the reaction was confirmed by thin layer chromatography using a 4:1 ratio blend of hexane and ethyl acetate as the eluent. The reaction mixture was cooled to room temperature, and the solvent was removed in vacuo. The residue was then concentrated onto 5 g of silica. The silica was added to a medium pressure chromatography column packed with silica. The column was eluted with a 4:1 ratio blend of hexane and ethyl acetate to yield the pure piperazino-thiophene 18 (1.62 g, 76.4% yield) as a pale yellow solid.
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1.16 g
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1.43 g
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Yield
76.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Guglielmo, M Bertinaria, B Rolando, M Crosetti… - European journal of …, 2009 - Elsevier
The synthesis and the study of new amodiaquine derivatives bearing modified lateral basic chains as new agents with both antimalarial and antileishmanial activities are reported. The …
Number of citations: 38 www.sciencedirect.com

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